molecular formula C40H58O4 B8073849 Oryzanol A

Oryzanol A

Cat. No.: B8073849
M. Wt: 602.9 g/mol
InChI Key: FODTZLFLDFKIQH-GHRIWEEISA-N
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Description

Oryzanol A, also known as gamma-oryzanol, is a compound extracted from the rice bran layer. It is a mixture of ferulic acid esters with phytosterols and triterpenoids. This compound is known for its wide spectrum of biological activities, including antioxidant, cholesterol-lowering, anti-inflammatory, anti-cancer, and anti-diabetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oryzanol A can be synthesized through various methods. One common method involves the extraction of rice bran oil using solvent extraction techniques. The oil is then subjected to processes such as saponification and esterification to isolate gamma-oryzanol . Another method involves the use of niosomes, which are prepared using the solvent injection method. This involves dissolving gamma-oryzanol, span 60, and dicetyl phosphate in chloroform .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of rice bran oil using supercritical fluid extraction technology. This method is considered efficient and yields high amounts of gamma-oryzanol . The extracted oil is then processed to isolate gamma-oryzanol through saponification and esterification reactions.

Chemical Reactions Analysis

Types of Reactions: Oryzanol A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve reactions with reactive oxygen species (ROS) to neutralize them .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include solvents like chloroform and diethyl ether. Conditions such as pH, temperature, and the presence of catalysts can influence the reactions .

Major Products Formed: The major products formed from the reactions of this compound include various esters of ferulic acid and phytosterols. These products retain the biological activities of the parent compound and are often used in pharmaceutical and nutraceutical applications .

Scientific Research Applications

Oryzanol A has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to neutralize reactive oxygen species. In biology, it is known for its cholesterol-lowering and anti-inflammatory effects. In medicine, it is used for its potential anti-cancer and anti-diabetic properties . Additionally, this compound is used in the food industry as a nutraceutical due to its health-promoting properties .

Mechanism of Action

The mechanism of action of Oryzanol A involves its interaction with various molecular targets and pathways. It exerts its effects by downregulating the expression of genes related to adiposity, inflammatory responses, and metabolic syndrome. This is achieved through its antioxidant properties, which involve the neutralization of reactive oxygen species and the inhibition of oxidative stress . This compound also influences cholesterol metabolism by reducing the absorption of cholesterol from foods .

Comparison with Similar Compounds

Oryzanol A is unique due to its combination of ferulic acid esters with phytosterols and triterpenoids. Similar compounds include tocopherols, tocotrienols, and carotenoids, which are also found in rice bran .

Properties

IUPAC Name

[7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODTZLFLDFKIQH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oryzanol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11042-64-1
Record name γ-Oryzanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

148 - 150 °C
Record name Oryzanol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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